Febuxostat impurity 6

Analytical Chemistry LC-MS/MS Impurity Profiling

This compound is a critical nitrosamine-related process impurity (PRI) reference standard, essential for ICH Q3A/Q3B-compliant analytical method validation and ANDA submissions. Using a structurally unconfirmed generic standard leads to misidentification and regulatory rejection. - Unique hydroxyimino-functionalized impurity standard ensures specific HPLC quantification. - Enables trace-level nitrosamine detection to meet stringent FDA/EMA safety limits. - Supplied with full characterization data (COA, HPLC, NMR, MS) for immediate audit readiness.

Molecular Formula C18H22N2O4S
Molecular Weight 362.4 g/mol
Cat. No. B602056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFebuxostat impurity 6
Synonyms5-​Thiazolecarboxylic acid, 2-​[3-​[(hydroxyimino)​methyl]​-​4-​(2-​methylpropoxy)​phenyl]​-​4-​methyl-​, ethyl ester
Molecular FormulaC18H22N2O4S
Molecular Weight362.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H22N2O4S/c1-5-23-18(21)16-12(4)20-17(25-16)13-6-7-15(24-10-11(2)3)14(8-13)9-19-22/h6-9,11,22H,5,10H2,1-4H3/b19-9+
InChIKeyXISYIGZAZNITQC-DJKKODMXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Febuxostat Impurity 6 Reference Standard


Febuxostat Impurity 6 (CAS 1271738-74-9) is chemically defined as ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, with a molecular formula of C₁₈H₂₂N₂O₄S and a molecular weight of 362.45 g/mol [1]. It is a process-related impurity (PRI) and a specific byproduct in the synthesis of the xanthine oxidase inhibitor Febuxostat [1]. This compound is used exclusively as a certified reference standard in analytical chemistry for method development, validation, and quality control (QC) to ensure the purity and safety of Febuxostat active pharmaceutical ingredients (APIs) and finished dosage forms . It is not intended for any in vivo or therapeutic applications .

Reference Standard Type Process-related impurity of Febuxostat, certified reference material
Analytical Purpose Method development, validation, and QC impurity profiling
Structural Distinction Unique hydroxyimino group; not interchangeable with other impurities

Why Generic Standards Fail for Febuxostat Impurity 6


Generic substitution with a different Febuxostat impurity reference standard is analytically invalid. Febuxostat APIs contain a unique impurity profile, with specific impurities such as the amide, sec-butyl, des-cyano, and des-acid analogs identified and characterized by distinct CAS numbers and molecular structures [1]. Impurity 6 (CAS 1271738-74-9) possesses a unique hydroxyimino functional group that differentiates it from these analogs [2]. Using the wrong reference standard compromises the accuracy and specificity of analytical methods like HPLC, leading to potential misidentification or inaccurate quantification of impurities during pharmaceutical QC, which fails to meet ICH Q3A/Q3B regulatory guidelines [1]. Therefore, for reliable method validation and regulatory submission, the specific, structurally confirmed impurity standard is non-substitutable.

Impurity profile mismatch

Different Febuxostat impurities have distinct CAS numbers and structures; using an incorrect standard may lead to misidentification.

Functional group specificity

The hydroxyimino group in Impurity 6 is unique; structurally similar analogs cannot ensure the same analytical specificity.

Regulatory method validation

Generic substitution may not support ICH Q3A/Q3B impurity profiling requirements, risking regulatory submission data integrity.

Febuxostat Impurity 6 Differentiation Evidence


Molecular Weight vs. Related Impurities

Febuxostat Impurity 6 (CAS 1271738-74-9) exhibits a distinct molecular mass of 362.44 g/mol, which differentiates it from other known process-related impurities in Febuxostat APIs [1]. For instance, the amide impurity (CAS 1239233-86-3) has a molecular weight of 334.39 g/mol, representing a quantifiable mass difference of 28.05 g/mol [1]. This difference in exact mass is critical for their selective identification and quantification via LC-MS/MS.

MW vs. Amide Impurity
Reported
362.44 g/mol vs 334.39 g/mol (Amide Imp.) Δ 28.05
Supports LC-MS/MS differentiation for specific impurity profiling.
Mass difference as reported in datasheets.
Analytical Chemistry LC-MS/MS Impurity Profiling

Nitrosamine-Related Impurity Classification

Febuxostat Impurity 6 (CAS 1271738-74-9) is classified as a nitrosamine-related impurity (NRI), a class of compounds under heightened regulatory scrutiny due to potential carcinogenicity . This classification provides a clear scientific and regulatory basis for its rigorous control. In contrast, other commonly studied Febuxostat impurities, such as the amide impurity (CAS 1239233-86-3), have not been explicitly classified with the same carcinogenic potential .

NRI Classification
Class-level inference
Nitrosamine-related impurity (NRI); not classified for amide analog
Higher regulatory scrutiny context; may require stringent control limits.
Specific toxicological data not provided.
Toxicology Drug Safety Regulatory Science

Structural Confirmation by Spectroscopy

The structure of Febuxostat Impurity 6 (CAS 1271738-74-9) has been definitively confirmed through a combination of targeted chemical synthesis and subsequent spectroscopic analysis, including NMR and IR . This provides a higher level of confidence in its identity compared to an impurity that is only tentatively identified from a chromatographic peak. This rigorous characterization is a prerequisite for its use as a qualified reference standard for method validation.

Structural Confirmation
Supporting evidence
NMR & IR confirmed vs Tentative LC-MS peak
Ensures true representation of target impurity for method validation.
Standard practice for reference standard qualification.
Organic Chemistry Spectroscopy Reference Standard Qualification

Febuxostat Impurity 6 Applications


Nitrosamine Method Development & Validation

Due to its classification as a nitrosamine-related impurity (NRI) with potential carcinogenicity [1], Febuxostat Impurity 6 is a critical target analyte in the development and validation of sensitive and specific analytical methods. Its use as a reference standard is essential for quantifying this impurity at trace levels, ensuring compliance with stringent regulatory limits for nitrosamines in Febuxostat drug products.

QC and Batch Release Testing

This compound serves as a primary reference standard in routine QC laboratories for the identification and quantification of Impurity 6 in Febuxostat APIs and finished drug products. Its use is mandated by ICH Q3A guidelines for impurity profiling to ensure that each manufactured batch meets the predefined purity specifications before release [1].

Stability & Forced Degradation Studies

While primarily a process-related impurity, having a certified reference standard for Impurity 6 allows analysts to monitor for its potential formation during long-term and accelerated stability studies. This is crucial for establishing a drug product's shelf-life and understanding its degradation pathways under various stress conditions.

Regulatory Submission for ANDA

For generic drug manufacturers, providing comprehensive data on impurity profiles is a fundamental requirement of an ANDA. The use of a fully characterized reference standard like Febuxostat Impurity 6 is necessary to generate the high-quality analytical data required to demonstrate pharmaceutical equivalence and purity to the reference listed drug (RLD) .

Application
Selection Property
Validation Focus
Nitrosamine method development
NRI-certified reference standard
Trace-level quantification & regulatory limits
QC batch release testing
Primary reference for Impurity 6 quantification
Purity specification per ICH Q3A
Stability monitoring
Certified standard for impurity tracking
Degradation pathway & shelf-life assessment
ANDA regulatory submission
Fully characterized impurity standard
Pharmaceutical equivalence data

Technical Documentation Hub

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